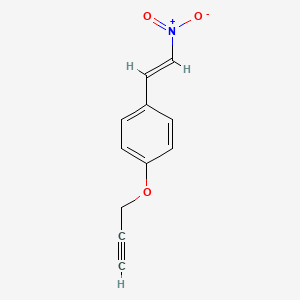

1'-Hydroxymethyleugenol

Descripción general

Descripción

1’-Hydroxymethyleugenol is a metabolite of Methyleugenol . Methyleugenol is a substituted alkenylbenzene found in several herbs and spices . It is a colorless to pale yellow, oily liquid with an odor of cloves and carnations .

Synthesis Analysis

The bioactivation of methyleugenol involves benzylic hydroxylation to 1’-hydroxymethyleugenol by cytochromes P450 (CYPs) and subsequent formation of an electrophilically reactive ester by the action of sulphotransferases (SULTs) . In vitro studies have shown that P450 1A2, 2A6, 2C9, 2C19, and 2D6 are intrinsically able to 1’-hydroxylate methyleugenol .Molecular Structure Analysis

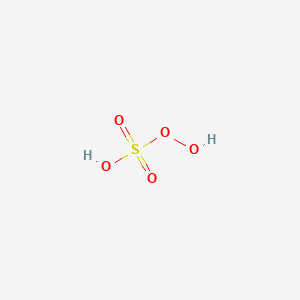

The molecular formula of 1’-Hydroxymethyleugenol is C11H14O3 . Its average mass is 194.227 Da and its monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis

Methyleugenol and 1’-hydroxymethyleugenol showed no or marginal cytotoxic effects, but caused DNA strand breaks at concentrations ≥10 μM . The metabolites methyleugenol-2’,3’-epoxide and 3’-oxomethylisoeugenol exhibited growth inhibitory properties with IC50-values of 70–90 μM after 48 h or 72 h of incubation .Aplicaciones Científicas De Investigación

Metabolism and Toxicity

- Metabolism in Liver Microsomes and Hepatocytes : 1'-Hydroxymethyleugenol is metabolized in liver microsomes and hepatocytes, resulting in several metabolites. It has been shown to exhibit cytotoxic properties and can form DNA adducts, potentially involved in carcinogenicity, organ toxicity, and immune reactions (Cartus et al., 2012).

Bioactivation and Kinetics

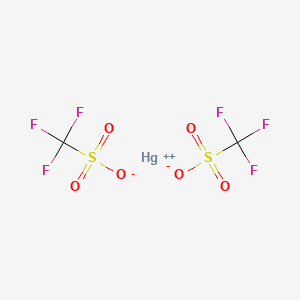

- Bioactivation to Carcinogenic Metabolite : Studies indicate the formation of a carcinogenic metabolite, 1'-sulfooxymethyleugenol, from methyleugenol, with variability in human liver bioactivation and detoxification reactions (Al-Subeihi et al., 2015).

- Comparison of Human and Rat Bioactivation : Research comparing human and rat bioactivation pathways suggests differences in metabolizing 1'-hydroxymethyleugenol, impacting the formation of carcinogenic metabolites (Al-Subeihi et al., 2012).

Genotoxicity and Mutagenicity

- Genotoxic Potential in V79 Cells : Studies have shown that methyleugenol and its metabolites, including 1'-hydroxymethyleugenol, can cause genotoxicity and mutagenicity in Chinese hamster lung fibroblasts V79 cells (Groh et al., 2012).

Interaction with Cytochrome P450 Enzymes

- Cytochrome P450 Mediated Bioactivation : The metabolism of methyleugenol to 1'-hydroxymethyleugenol involves cytochrome P450 enzymes, with variability observed in liver microsomes from different human individuals (Gardner et al., 1997).

Adduct Formation in Mouse Models

- Hepatic DNA Adduct Formation : Methyleugenol, including its metabolite 1'-hydroxymethyleugenol, can form hepatic DNA adducts in mouse models, indicating a role in carcinogenesis (Herrmann et al., 2014).

Safety And Hazards

Propiedades

Número CAS |

31706-95-3 |

|---|---|

Nombre del producto |

1'-Hydroxymethyleugenol |

Fórmula molecular |

C11H14O3 |

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

1-(3,4-dimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H14O3/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9,12H,1H2,2-3H3 |

Clave InChI |

DFQDENBMPURIHD-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(C=C)O)OC |

SMILES canónico |

COC1=C(C=C(C=C1)C(C=C)O)OC |

Pictogramas |

Irritant |

Sinónimos |

1'-(hydroxymethyl)eugenol 1'-hydroxymethyleugenol |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Methoxyphenyl)-oxomethyl]-3,3-bis(methylthio)-2-propenenitrile](/img/structure/B1221993.png)

![[2-[(2,6-dimethyl-4-morpholinyl)-oxomethyl]phenyl]-(1H-imidazol-2-yl)methanone](/img/structure/B1221998.png)

![Acetic acid [2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] ester](/img/structure/B1221999.png)

![N-[2-methoxy-5-(3-methyl-4-oxo-1-phthalazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B1222001.png)

![2-(2-Furanyl)-4-quinolinecarboxylic acid [2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxo-5-pyrimidinyl]-2-oxoethyl] ester](/img/structure/B1222002.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-quinolinecarboxamide](/img/structure/B1222003.png)

![2-[[Oxo-(2,3,4,5,6-pentafluorophenyl)methyl]amino]benzoic acid ethyl ester](/img/structure/B1222004.png)

![N-[[2-cyanoethyl(methyl)amino]-sulfanylidenemethyl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B1222010.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxybut-3-enimidothioate](/img/structure/B1222012.png)